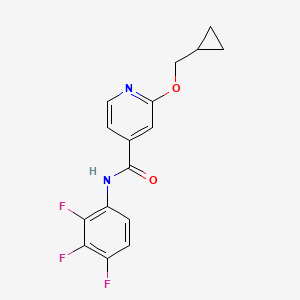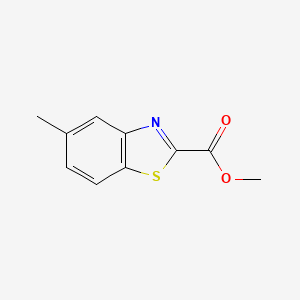
2-iodo-4-phenylaniline
Overview
Description
2-iodo-4-phenylaniline is an organic compound with the molecular formula C12H10IN It is a derivative of aniline, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are substituted with iodine and phenyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-iodo-4-phenylaniline can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction , which involves the reaction of 2-iodoaniline with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.
Another method involves the direct iodination of 4-phenylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . This method is straightforward but may require careful control of reaction conditions to avoid over-iodination.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its compatibility with large-scale operations and the availability of reagents. Additionally, continuous flow reactors can be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
2-iodo-4-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinone derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Produced through reduction reactions.
Scientific Research Applications
2-iodo-4-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-iodo-4-phenylaniline depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding . Additionally, the phenyl group can engage in π-π interactions, affecting the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-iodoaniline: Similar structure but lacks the phenyl group at the 4 position.
2-iodoaniline: Similar structure but lacks the phenyl group at the 4 position.
4-phenylaniline: Similar structure but lacks the iodine atom at the 2 position.
Uniqueness
2-iodo-4-phenylaniline is unique due to the presence of both iodine and phenyl substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-iodo-4-phenylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAGEUWEYBRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858680-24-7 | |
| Record name | 2-iodo-4-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B2539923.png)


![4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539929.png)


![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)



![1-(3-Methoxybenzoyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2539938.png)
